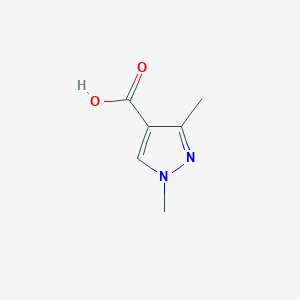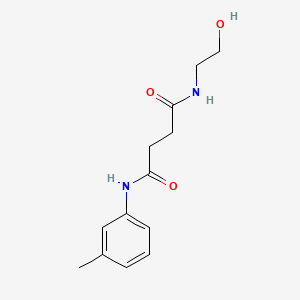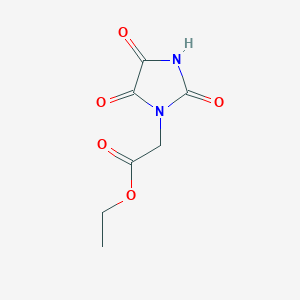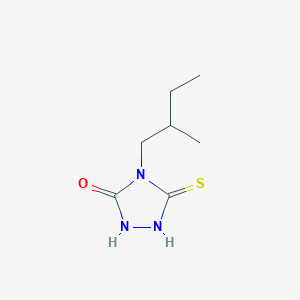
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C6H8N2O2 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural and Dynamic Properties
The structure and dynamic properties of various 1H-pyrazole-4-carboxylic acids, including 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, have been studied. Investigations include crystallographic results and solid-state NMR, revealing polymorphism and proton transfer in solid states (Infantes et al., 2013).
Molecular Conformation and Hydrogen Bonding
Research on various 1H-pyrazole derivatives, including this compound, has demonstrated their ability to form complex hydrogen-bonded structures. These findings are crucial in understanding the molecular interactions and potential applications in material science and drug design (Asma et al., 2018).
Synthesis of Derivatives and Chemical Hybridizing Agents
The synthesis of derivatives of 1H-pyrazole-4-carboxylic acid has been explored for agricultural applications. Specifically, 1-aryl-5-(aminocarbonyl)-1H-pyrazole-4-carboxylic acids have been identified as chemical hybridizing agents in crops like wheat and barley (Beck et al., 1988).
Experimental and Theoretical Investigations
Combined experimental and theoretical studies have been conducted on pyrazole-4-carboxylic acid derivatives. These studies include characterizing compounds using NMR, IR spectroscopy, and X-ray diffraction techniques, providing insights into their chemical properties and potential industrial applications (Viveka et al., 2016).
Antimicrobial Activities
Pyrazole-based derivatives have been synthesized and tested for antimicrobial activities against various bacterial and fungal strains. These studies are significant for the development of new antimicrobial agents (Shubhangi et al., 2019).
Functionalization Reactions
The functionalization reactions of various pyrazole derivatives have been explored, providing valuable information for the synthesis of novel compounds with potential applications in pharmaceuticals and materials science (Yıldırım et al., 2005).
Green Oxidation Processes
Studies on pyrazole derivatives, such as 3,5-dimethyl-1H-pyrazole, have shown their effectiveness in catalyzing the oxidation of alcohols, offering environmentally friendly and sustainable chemical processes (Maurya et al., 2020).
Crystal Structure of Metal Complexes
Research on the crystal structure of metal complexes involving 1,3-dimethyl-pyrazole-5-carboxylic acid ligand has provided insights into their coordination and potential applications in material science and catalysis (Jacimovic et al., 2015).
Mecanismo De Acción
Mode of Action
The exact mode of action of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid is currently unknown. It is known that pyrazole derivatives can interact with various biological targets, leading to a range of potential effects . More detailed studies are required to understand the specific interactions of this compound with its targets .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a variety of biochemical pathways, but the specific pathways affected by this compound require further investigation .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the action of this compound .
Análisis Bioquímico
Biochemical Properties
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including succinate dehydrogenase, which is a key enzyme in the citric acid cycle. The interaction between this compound and succinate dehydrogenase involves the inhibition of the enzyme’s activity, leading to alterations in metabolic flux . Additionally, this compound can form hydrogen bonds with proteins, influencing their structural conformation and function .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In particular, this compound influences cell signaling pathways by modulating the activity of key signaling molecules. For example, this compound can inhibit the phosphorylation of certain proteins, thereby affecting downstream signaling events . Furthermore, this compound has been shown to impact gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of enzymes, such as succinate dehydrogenase, through hydrogen bonding and hydrophobic interactions . This binding results in the inhibition of enzyme activity, leading to changes in metabolic pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been shown to change over time. This compound exhibits stability under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity . Long-term studies have demonstrated that this compound can have sustained effects on cellular function, including alterations in metabolic flux and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, with specific dosages required to achieve desired biochemical outcomes without adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the citric acid cycle and amino acid metabolism. This compound interacts with enzymes such as succinate dehydrogenase and pyruvate dehydrogenase, influencing their activity and altering metabolic flux . Additionally, this compound can affect the levels of key metabolites, including succinate and pyruvate .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . This compound can accumulate in certain cellular compartments, influencing its localization and biochemical activity . The transport and distribution of this compound are critical for its function in biochemical reactions and cellular processes .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . This compound can be directed to specific compartments, such as the mitochondria and nucleus, where it exerts its biochemical effects . The localization of this compound is essential for its role in modulating enzyme activity and gene expression .
Propiedades
IUPAC Name |
1,3-dimethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-5(6(9)10)3-8(2)7-4/h3H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALJPBXSARRWTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361548 | |
| Record name | 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78703-53-4 | |
| Record name | 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(Diethylamino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B1301156.png)












